molecular formula C7H11F2NO B12953174 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane

2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane

Cat. No.: B12953174
M. Wt: 163.16 g/mol
InChI Key: ODYKKGZNUVBWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-5-oxa-8-azaspiro[35]nonane is a chemical compound with the molecular formula C7H12F2NO It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a difluorinated compound with an azaspiro intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction may produce difluorinated alcohols.

Scientific Research Applications

2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-6-azaspiro[3.5]nonane: Similar in structure but with a different positioning of the nitrogen atom.

    2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in a different position within the spirocyclic structure.

    5-Oxa-2,8-diazaspirononane: Features an additional nitrogen atom in the spirocyclic system.

Uniqueness

2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is unique due to its specific arrangement of fluorine, oxygen, and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane

InChI

InChI=1S/C7H11F2NO/c8-7(9)3-6(4-7)5-10-1-2-11-6/h10H,1-5H2

InChI Key

ODYKKGZNUVBWNJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC(C2)(F)F)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.